molecular formula C14H18N2O2 B2988927 tert-Butyl N-[cyano(4-methylphenyl)methyl]carbamate CAS No. 774225-33-1

tert-Butyl N-[cyano(4-methylphenyl)methyl]carbamate

Cat. No.: B2988927
CAS No.: 774225-33-1
M. Wt: 246.31
InChI Key: XTQHURFFZMGHMG-UHFFFAOYSA-N
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Description

tert-Butyl N-[cyano(4-methylphenyl)methyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyano group, and a 4-methylphenyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[cyano(4-methylphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyano-substituted benzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[cyano(4-methylphenyl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dichloromethane.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Nucleophilic Substitution: Substituted carbamates.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, such as amines.

    Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-[cyano(4-methylphenyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions, including the preparation of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is utilized in the study of enzyme inhibitors and as a probe for investigating biochemical pathways. Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery and development .

Medicine

It is being explored for its ability to modulate biological pathways and its potential use in treating certain diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl N-[cyano(4-methylphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and carbamate moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[cyano(4-methylphenyl)methyl]carbamate is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural variation can influence its reactivity, binding affinity, and overall effectiveness in various applications .

Properties

IUPAC Name

tert-butyl N-[cyano-(4-methylphenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10-5-7-11(8-6-10)12(9-15)16-13(17)18-14(2,3)4/h5-8,12H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQHURFFZMGHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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